molecular formula C16H10N2O2 B1344156 2-(Hydroxy(4-phenoxyphenyl)methylene)malononitrile CAS No. 330792-68-2

2-(Hydroxy(4-phenoxyphenyl)methylene)malononitrile

Cat. No.: B1344156
CAS No.: 330792-68-2
M. Wt: 262.26 g/mol
InChI Key: MWTPPIZIKZHMSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Chemical Reactions Analysis

Types of Reactions

2-(Hydroxy(4-phenoxyphenyl)methylene)malononitrile undergoes various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The nitrile groups can be reduced to amines.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

2-(Hydroxy(4-phenoxyphenyl)methylene)malononitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Hydroxy(4-phenoxyphenyl)methylene)malononitrile involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, while the nitrile groups can participate in various chemical reactions. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    2-(Methoxy(4-phenoxyphenyl)methylene)malononitrile: Similar structure but with a methoxy group instead of a hydroxy group.

    2-(Hydroxy(4-phenyl)methylene)malononitrile: Lacks the phenoxy group, making it less complex.

    2-(Hydroxy(4-chlorophenyl)methylene)malononitrile: Contains a chlorine atom, which can alter its reactivity and biological activity.

Uniqueness

2-(Hydroxy(4-phenoxyphenyl)methylene)malononitrile is unique due to the presence of both hydroxy and phenoxy groups, which confer distinct chemical and biological properties.

Biological Activity

2-(Hydroxy(4-phenoxyphenyl)methylene)malononitrile, also known as Compound 1, is a chemical compound with the molecular formula C16H10N2O2. Its structure features a hydroxy group, phenoxy moiety, and malononitrile functional groups, which contribute to its diverse biological activities. This article explores the biological activity of Compound 1, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets and pathways. The hydroxy group allows for hydrogen bonding with biological molecules, while the nitrile groups can participate in various chemical reactions that modulate enzyme and receptor activities. This interaction can lead to significant biological effects, including antimicrobial and anticancer properties .

Antimicrobial Activity

Research indicates that Compound 1 exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains. The compound's mechanism involves disrupting bacterial cell membranes and inhibiting essential cellular processes. For instance, a study reported that derivatives of malononitrile compounds showed significant antibacterial activity against Staphylococcus aureus and Escherichia coli .

Anticancer Activity

The anticancer potential of this compound has been investigated in several studies. It has been shown to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines, including breast and lung cancer cells. The compound's ability to interfere with cell cycle progression and promote programmed cell death is attributed to its interaction with key regulatory proteins involved in these processes .

Table: Summary of Biological Activities

Activity TypeTarget Organisms/CellsMechanism of ActionReference
AntimicrobialStaphylococcus aureusDisruption of cell membrane
AntimicrobialEscherichia coliInhibition of cellular processes
AnticancerBreast cancer cells (MCF-7)Induction of apoptosis
AnticancerLung cancer cells (A549)Interference with cell cycle progression

Detailed Research Findings

  • Antimicrobial Studies : A study found that derivatives of malononitrile compounds exhibited significant antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL against common pathogens .
  • Anticancer Studies : Another investigation revealed that Compound 1 inhibited the growth of MCF-7 breast cancer cells by inducing apoptosis through the mitochondrial pathway. The study reported an IC50 value of approximately 25 µM after 48 hours of treatment .
  • Cell Cycle Analysis : Flow cytometry analysis indicated that treatment with Compound 1 resulted in G0/G1 phase arrest in A549 lung cancer cells, suggesting its potential as a chemotherapeutic agent.

Properties

IUPAC Name

2-[hydroxy-(4-phenoxyphenyl)methylidene]propanedinitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10N2O2/c17-10-13(11-18)16(19)12-6-8-15(9-7-12)20-14-4-2-1-3-5-14/h1-9,19H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWTPPIZIKZHMSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=C(C#N)C#N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.